3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Description
3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-11-17(26-23(27)16-7-10-22(29-2)20(25)13-16)8-9-18(14)19-12-15-5-3-4-6-21(15)30-24(19)28/h3-13H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZSYAMBDLUVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base like sodium hydride or potassium carbonate.
Coupling Reaction: The chromenyl moiety is attached to the benzamide core through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups, along with the chromenyl moiety, contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxybenzamide
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-fluorophenyl)-3-bromo-4-methoxybenzamide
Uniqueness
3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide stands out due to the presence of the chromenyl moiety, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
